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Abstract
(E)-1,2-di(pyridin-4-yl)diazene, also known as 4,4'-azopyridine, is a symmetrical, rigid, and

planar aromatic azo compound. Its structure, featuring a central diazene (-N=N-) linkage

between two pyridine rings in a trans configuration, imparts unique physicochemical properties.

This molecule has garnered significant interest in the fields of supramolecular chemistry, crystal

engineering, and materials science, primarily for its role as a versatile linear N-donor ligand in

the construction of metal-organic frameworks (MOFs) and coordination polymers. The

presence of the photoresponsive diazene group and the hydrogen-bonding acceptor

capabilities of the pyridine nitrogen atoms make it a valuable building block for advanced

functional materials. While the broader class of pyridine-containing compounds is of immense

importance in drug discovery, the specific biological activities and potential therapeutic

applications of (E)-1,2-di(pyridin-4-yl)diazene are still emerging areas of research. This guide

provides a comprehensive overview of its physical and chemical properties, synthesis, and

characterization, and explores its potential relevance in the context of drug development.
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(E)-1,2-di(pyridin-4-yl)diazene is an orange to light orange crystalline solid.[1] The molecule's

planarity and rigid structure facilitate strong intermolecular interactions, such as π-π stacking,

which influence its crystal packing and physical properties.

Physicochemical Data
The fundamental physicochemical properties of (E)-1,2-di(pyridin-4-yl)diazene are

summarized in the table below for quick reference.

Property Value Reference(s)

Molecular Formula C₁₀H₈N₄ [2]

Molecular Weight 184.20 g/mol [2]

Appearance Orange to light orange crystals [1]

Melting Point 108–109 °C [1]

CAS Number 4253-82-1 [1]

IUPAC Name (E)-1,2-di(pyridin-4-yl)diazene N/A

Crystallographic Data
The crystal structure of (E)-1,2-di(pyridin-4-yl)diazene has been investigated in the context of

its co-crystals. The following table presents crystallographic data for a co-crystal of the

compound, providing insight into its solid-state conformation and packing.
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Parameter Value Reference(s)

Crystal System Triclinic [3]

Space Group P-1 [3]

a (Å) 3.7762 [3]

b (Å) 5.8688 [3]

c (Å) 10.3157 [3]

α (°) 90.165 [3]

β (°) 95.411 [3]

γ (°) 99.256 [3]

Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of (E)-1,2-di(pyridin-4-yl)diazene.

NMR Spectroscopy
While specific experimental spectra for the pure compound are not readily available in the

literature, the expected chemical shifts can be predicted based on the analysis of similar

pyridine-containing structures.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the pyridine

ring protons. The protons ortho to the ring nitrogen (H2 and H6) will appear as a doublet, and

the protons meta to the ring nitrogen (H3 and H5) will also appear as a doublet, likely at a

slightly different chemical shift.

¹³C NMR: The carbon NMR spectrum of pyridine typically shows signals around 150 ppm

(C2), 124 ppm (C3), and 136 ppm (C4).[4] For (E)-1,2-di(pyridin-4-yl)diazene, the C4

carbon attached to the diazene group would be expected to have a chemical shift in the

aromatic region, influenced by the electron-withdrawing nature of the azo linkage.
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The IR spectrum of (E)-1,2-di(pyridin-4-yl)diazene is characterized by vibrations of the

pyridine rings and the central diazene bond. Key vibrational modes are summarized below.

Wavenumber (cm⁻¹) Assignment Reference(s)

~1598 Pyridine ring C=N stretching

~1538 Pyridine ring C=C stretching

~1445 Lewis acid site (pyridine N) [5]

~845 C-H out-of-plane bending

UV-Visible Spectroscopy
The UV-Vis absorption spectrum of (E)-1,2-di(pyridin-4-yl)diazene is expected to show

characteristic bands corresponding to π-π* and n-π* electronic transitions of the conjugated

aromatic azo system. The absorption maxima for pyridine itself are around 202 nm and 254

nm.[6] The extended conjugation in (E)-1,2-di(pyridin-4-yl)diazene would shift these

absorptions to longer wavelengths.

Experimental Protocols
Synthesis of (E)-1,2-di(pyridin-4-yl)diazene
A common and effective method for the synthesis of (E)-1,2-di(pyridin-4-yl)diazene is the

oxidative coupling of 4-aminopyridine.[1] A plausible experimental protocol based on related

procedures is detailed below.

Workflow for the Synthesis of (E)-1,2-di(pyridin-4-yl)diazene
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Synthesis Workflow
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Caption: A logical workflow for the synthesis of (E)-1,2-di(pyridin-4-yl)diazene.

Detailed Protocol:

Dissolution: Dissolve 4-aminopyridine in an appropriate aqueous solvent.
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Oxidation: Slowly add an aqueous solution of sodium hypochlorite to the stirred 4-

aminopyridine solution at a controlled temperature, typically between 0-10 °C.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until

the starting material is consumed.

Isolation: Collect the resulting precipitate by vacuum filtration.

Purification: Wash the crude product with cold water and then recrystallize from a suitable

solvent (e.g., ethanol/water mixture) to obtain pure (E)-1,2-di(pyridin-4-yl)diazene as

orange crystals.

Characterization: Confirm the identity and purity of the product using NMR, IR, and melting

point analysis.

Relevance to Drug Development
While direct biological studies on (E)-1,2-di(pyridin-4-yl)diazene are limited, its structural

motifs—the pyridine ring and the diazene linkage—are found in various biologically active

molecules. This suggests potential avenues for its exploration in drug discovery.

The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved

drugs with a wide range of therapeutic applications. Its ability to act as a hydrogen bond

acceptor and its influence on the pharmacokinetic properties of a molecule make it a valuable

component in drug design.

Biological Activity of Diazene-Containing Compounds
Diazene-containing compounds have been investigated for various biological activities,

including antimicrobial and anticancer properties.[7][8] The mechanism of action can vary, but

some diazene derivatives have been shown to induce apoptosis or necrosis in cancer cells.[7]

Potential Signaling Pathways and Molecular Targets
Given the lack of specific biological data for (E)-1,2-di(pyridin-4-yl)diazene, any discussion of

its potential interaction with signaling pathways is speculative. However, based on the activities
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of related compounds, one could hypothesize potential interactions.

Hypothetical Signaling Pathway Involvement

Hypothetical Signaling Pathway

(E)-1,2-di(pyridin-4-yl)diazene

Cell Membrane Interaction

Initial Interaction

Enzyme Inhibition
(e.g., AChE, α-glucosidase)

Direct Inhibition

Intracellular Signaling Cascade
(e.g., Kinase pathways)

Signal Transduction

Apoptosis/Cell Cycle Arrest

Cellular Response

Click to download full resolution via product page

Caption: A hypothetical signaling pathway for (E)-1,2-di(pyridin-4-yl)diazene.

It is important to emphasize that this diagram represents a generalized and hypothetical model.

Experimental validation is required to determine if (E)-1,2-di(pyridin-4-yl)diazene has any

significant biological activity and, if so, to elucidate the specific molecular targets and signaling

pathways involved.

Conclusion and Future Directions
(E)-1,2-di(pyridin-4-yl)diazene is a well-characterized molecule with established applications

in materials science and supramolecular chemistry. Its synthesis is straightforward, and its

physical and chemical properties are well-documented. From a drug development perspective,

while the compound itself has not been extensively studied for biological activity, its structural
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components are of significant interest. Future research should focus on the in vitro and in vivo

evaluation of (E)-1,2-di(pyridin-4-yl)diazene and its derivatives to explore their potential as

anticancer, antimicrobial, or enzyme-inhibiting agents. Such studies would provide the

necessary data to validate its potential as a lead compound in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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